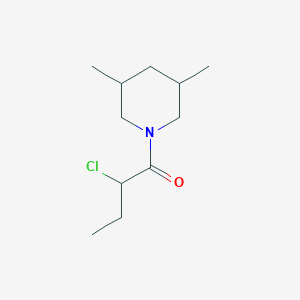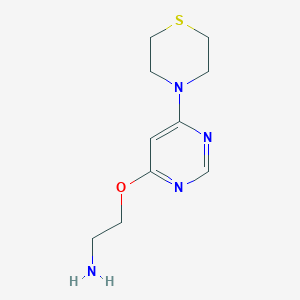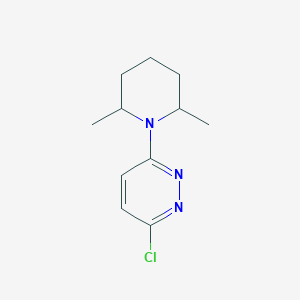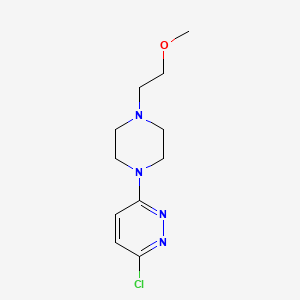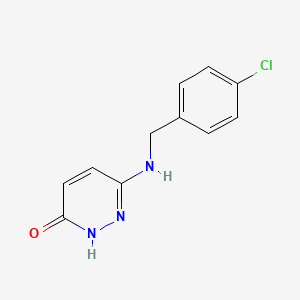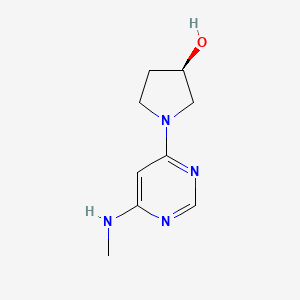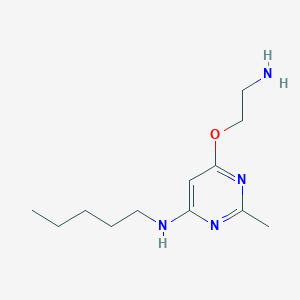
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, or 4-Br-IBMP, is an organic compound with a variety of uses in scientific research. It is a brominated pyrazole derivative that is commonly used in organic synthesis, as well as in biochemical and physiological studies. 4-Br-IBMP is a versatile compound that can be used in a range of laboratory experiments, and has many advantages and limitations.
Applications De Recherche Scientifique
4-Br-IBMP has a variety of applications in scientific research, including organic synthesis, biochemical and physiological studies, and drug design. It has been used in studies of enzyme inhibition and protein-protein interactions, as well as in the design of new drugs.
Mécanisme D'action
4-Br-IBMP is a brominated pyrazole derivative, and its mechanism of action is similar to that of other brominated pyrazoles. It acts as an inhibitor of various enzymes, and its effects can be modulated by the presence of other molecules. It can also interact with proteins, and can be used to study protein-protein interactions.
Biochemical and Physiological Effects
4-Br-IBMP has been used in studies of enzyme inhibition and protein-protein interactions. Its effects on biochemical and physiological processes are not yet fully understood, but it is known to have effects on cell signaling, gene expression, and metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-Br-IBMP is a versatile compound that can be used in a range of laboratory experiments. It has several advantages, including its low cost, stability, and solubility in a variety of solvents. However, it also has some limitations, such as its limited solubility in certain solvents and its potential to cause side effects in some biological systems.
Orientations Futures
The potential applications of 4-Br-IBMP are still being explored, and there are many future directions that could be taken. These include further studies of its effects on biochemical and physiological processes, as well as its potential use in drug design and development. Additionally, further research could be done on its synthesis method and its potential uses in other laboratory experiments.
Propriétés
IUPAC Name |
4-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSEOMUBUIONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







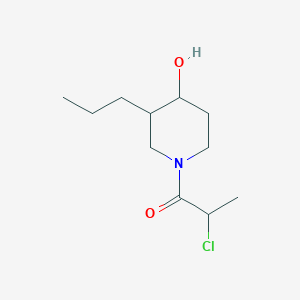
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)

